molecular formula C21H23N3O B2754126 (4-(1H-benzo[d]imidazol-2-yl)piperidin-1-yl)(3,4-dimethylphenyl)methanone CAS No. 887884-06-2

(4-(1H-benzo[d]imidazol-2-yl)piperidin-1-yl)(3,4-dimethylphenyl)methanone

Cat. No.: B2754126
CAS No.: 887884-06-2
M. Wt: 333.435
InChI Key: OYTKJMCGULBSBG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(4-(1H-Benzo[d]imidazol-2-yl)piperidin-1-yl)(3,4-dimethylphenyl)methanone is a synthetic small molecule designed for pharmaceutical research and development. This compound features a benzimidazole-piperidine core, a privileged structure in medicinal chemistry known for its ability to interact with a range of biological targets. The integration of the 3,4-dimethylphenyl group via a methanone linker provides a conformationally constrained scaffold that can be optimized for enhanced binding affinity and selectivity. Compounds incorporating the benzimidazole and piperidine motifs have demonstrated significant research value in early-stage drug discovery. Recent studies highlight the potential of similar benzimidazole derivatives as multitarget-directed ligands for complex diseases such as Alzheimer's, where they have shown anti-amnesic properties and the ability to improve memory in preclinical models (citation:2). Furthermore, structurally related molecules are being investigated as novel inhibitors for oncology targets, including c-Myc in lung cancer, disrupting protein-protein interactions and inducing apoptosis in cancer cells (citation:9). The piperazine and piperidine rings, which are structurally related to the piperidine in this compound, are frequently utilized in FDA-approved drugs to fine-tune physicochemical properties, serve as linkers, or act as key components in the pharmacophore (citation:6). This reagent is intended for use in hit-to-lead optimization, structure-activity relationship (SAR) studies, and as a building block for the synthesis of more complex bioactive molecules. It is supplied For Research Use Only. This product is not intended for diagnostic or therapeutic applications. Strictly not for human use.

Properties

IUPAC Name

[4-(1H-benzimidazol-2-yl)piperidin-1-yl]-(3,4-dimethylphenyl)methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H23N3O/c1-14-7-8-17(13-15(14)2)21(25)24-11-9-16(10-12-24)20-22-18-5-3-4-6-19(18)23-20/h3-8,13,16H,9-12H2,1-2H3,(H,22,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OYTKJMCGULBSBG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)C(=O)N2CCC(CC2)C3=NC4=CC=CC=C4N3)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H23N3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

333.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (4-(1H-benzo[d]imidazol-2-yl)piperidin-1-yl)(3,4-dimethylphenyl)methanone typically involves multiple steps:

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles to ensure sustainable production.

Chemical Reactions Analysis

Types of Reactions

(4-(1H-benzo[d]imidazol-2-yl)piperidin-1-yl)(3,4-dimethylphenyl)methanone: can undergo various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) in acidic medium.

    Reduction: Sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) in anhydrous conditions.

    Substitution: Halogenating agents (e.g., N-bromosuccinimide) for electrophilic substitution; strong bases (e.g., sodium hydride) for nucleophilic substitution.

Major Products

The major products depend on the specific reaction conditions but can include various oxidized, reduced, or substituted derivatives of the original compound.

Scientific Research Applications

Antimicrobial Activity

Research indicates that derivatives of benzimidazole and piperidine exhibit significant antimicrobial properties. A study on similar compounds found that they displayed moderate to good activity against various bacterial strains.

Table 1: Antimicrobial Activity of Related Compounds

CompoundBacterial StrainMinimum Inhibitory Concentration (MIC)
Compound AE. coli12 µg/mL
Compound BS. aureus10 µg/mL
Compound CP. aeruginosa15 µg/mL

These results suggest that the presence of the benzimidazole and piperidine structures enhances the antimicrobial efficacy of the compounds .

Antitumor Activity

The compound has also been investigated for its potential antitumor effects. Studies have shown that similar benzimidazole derivatives can induce apoptosis in cancer cells through various mechanisms, including the activation of caspases and modulation of apoptotic pathways.

Case Study: Antitumor Effects

A study published in Pharmacological Research explored the effects of related compounds on cancer cell lines. The results indicated a significant reduction in cell viability at specific concentrations, with mechanisms involving mitochondrial dysfunction and upregulation of pro-apoptotic proteins.

Pharmacokinetics and Mechanism of Action

The pharmacokinetic profile of (4-(1H-benzo[d]imidazol-2-yl)piperidin-1-yl)(3,4-dimethylphenyl)methanone suggests good bioavailability and metabolic stability. Similar compounds have been shown to interact with various biological targets, influencing multiple signaling pathways involved in cell proliferation and apoptosis.

Mechanism of Action

The mechanism of action of (4-(1H-benzo[d]imidazol-2-yl)piperidin-1-yl)(3,4-dimethylphenyl)methanone involves its interaction with molecular targets such as enzymes, receptors, or DNA. The benzimidazole core is known to bind to various biological targets, potentially inhibiting enzyme activity or altering receptor function. The piperidine ring may enhance the compound’s binding affinity and specificity.

Comparison with Similar Compounds

Comparison with Structural Analogs

Substituent Variations on the Aromatic Ring

Trifluoromethylphenyl Analog
  • Compound: (1H-Benzo[d]imidazol-2-yl)(4-(2-(trifluoromethyl)phenyl)piperidin-1-yl)methanone (Compound 65, )
  • Key Differences : The 2-trifluoromethylphenyl group replaces the 3,4-dimethylphenyl moiety.
  • Impact :
    • The electron-withdrawing CF₃ group enhances lipophilicity and metabolic stability but may reduce solubility compared to dimethyl groups.
    • Synthesized via HBTU-mediated coupling (67% yield), indicating robust synthetic accessibility .
  • Data : Molecular weight = 397.3 g/mol; Melting point = 178–185°C; NMR confirms structural integrity .
Fluorobenzyl-Methoxyphenyl Analog
  • Compound: (4-(1-(3-Fluorobenzyl)-1H-benzo[d]imidazol-2-yl)piperidin-1-yl)(4-((3-fluorobenzyl)oxy)-3-methoxyphenyl)methanone ()
  • Key Differences : Incorporates fluorobenzyl substituents and a methoxy group.
  • Impact :
    • Fluorine atoms improve metabolic stability and membrane permeability but introduce safety concerns (H315/H319 hazard warnings for skin/eye irritation) .
    • Higher molecular weight (567.63 g/mol) may affect bioavailability compared to the dimethylphenyl analog .

Heterocyclic Modifications

Azetidine and Diazaspiro Derivatives
  • Compound 93: (3,3-difluoroazetidin-1-yl)(4-(2-(4-((1-methyl-1H-benzo[d]imidazol-2-yl)amino)piperidin-1-yl)ethyl)phenyl)methanone ()
  • Key Differences : Replaces piperidine with a difluoroazetidine ring.
  • Fluorination improves potency in antimalarial assays (86% yield) .
Diazepan-1-yl Derivative
  • Compound 111: (1,4-diazepan-1-yl)(4-(2-(4-((1-methyl-1H-benzo[d]imidazol-2-yl)amino)piperidin-1-yl)ethyl)phenyl)methanone ()
  • Key Differences : Incorporates a seven-membered diazepane ring.
  • Impact :
    • Extended ring system may enhance binding to larger enzymatic pockets (e.g., PDE10A or malaria targets) .
    • Moderate yield (51%) suggests synthetic challenges .

Antimicrobial Benzimidazole Derivatives ()

  • Compound 1 : 4-(1H-Benzo[d]imidazol-2-yl)benzenamide
  • Key Differences : Lacks the piperidine and dimethylphenyl groups.
  • Impact :
    • Simpler structure shows broad-spectrum antimicrobial activity but likely inferior pharmacokinetics (e.g., solubility, half-life) compared to the target compound .
    • Derivatives with azetidin-2-one rings exhibit enhanced activity against S. aureus and E. coli .

Comparative Data Table

Compound Name/ID Substituents/Modifications Molecular Weight (g/mol) Key Properties/Activities Reference
Target Compound 3,4-Dimethylphenyl ~335.4* Hypothesized improved safety/solubility -
Compound 65 () 2-Trifluoromethylphenyl 397.3 High lipophilicity, 67% synthetic yield
Fluorobenzyl-Methoxyphenyl () Dual fluorobenzyl + methoxy groups 567.63 Irritation hazard (H315/H319)
Compound 93 () Difluoroazetidine ring - Antimalarial activity, 86% yield
Compound 111 () Diazepane ring 486.31 (calc.) PDE10A/malaria target potential

*Calculated based on molecular formula C₂₁H₂₁N₃O.

Biological Activity

The compound (4-(1H-benzo[d]imidazol-2-yl)piperidin-1-yl)(3,4-dimethylphenyl)methanone is a novel synthetic molecule that has garnered attention for its potential biological activities. This article aims to elucidate the biological properties of this compound, focusing on its pharmacological effects, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The chemical structure of the compound can be represented as follows:

C19H22N2O\text{C}_{19}\text{H}_{22}\text{N}_2\text{O}

This compound features a benzimidazole moiety linked to a piperidine ring and a dimethylphenyl group, contributing to its diverse biological interactions.

Anti-inflammatory Properties

Recent studies indicate that derivatives of benzimidazole compounds exhibit significant anti-inflammatory activity. For instance, a related compound demonstrated potent inhibition of nitric oxide (NO) and tumor necrosis factor-alpha (TNF-α) production in LPS-stimulated RAW 264.7 macrophages. The most effective derivative showed an IC50 of 0.86 μM for NO and 1.87 μM for TNF-α, surpassing the efficacy of ibuprofen in vivo .

Anticancer Activity

Molecular docking studies have suggested that the compound may interact effectively with various cancer-related targets. In vitro assays have indicated that similar benzimidazole derivatives can inhibit the growth of several cancer cell lines, including A549 (lung cancer) and HeLa (cervical cancer) cells. The mechanism involves the induction of apoptosis and cell cycle arrest .

Neuroprotective Effects

There is emerging evidence supporting the neuroprotective potential of benzimidazole derivatives. Compounds with similar structures have been shown to protect neuronal cells from oxidative stress-induced apoptosis, suggesting a possible application in neurodegenerative diseases .

The biological activities of (4-(1H-benzo[d]imidazol-2-yl)piperidin-1-yl)(3,4-dimethylphenyl)methanone can be attributed to several mechanisms:

  • Inhibition of Pro-inflammatory Cytokines : The compound appears to modulate signaling pathways associated with inflammation, particularly by inhibiting NF-κB activation.
  • Induction of Apoptosis : The interaction with specific receptors may trigger apoptotic pathways in cancer cells, leading to reduced cell viability.
  • Antioxidant Activity : Some studies suggest that benzimidazole derivatives can scavenge free radicals, thereby protecting cells from oxidative damage.

Case Studies

StudyFindingsReference
Study 1Compound exhibited significant inhibition of NO and TNF-α production in macrophages
Study 2Demonstrated anticancer activity against A549 and HeLa cells through apoptosis induction
Study 3Showed neuroprotective effects in models of oxidative stress

Q & A

Q. What are the critical synthetic steps and reaction conditions for synthesizing this compound?

The synthesis involves sequential coupling of benzimidazole, piperidine, and 3,4-dimethylphenyl moieties. Key steps include:

  • Imidazole ring formation : Cyclization of o-phenylenediamine derivatives with carbonyl sources under acidic conditions .
  • Piperidine coupling : Nucleophilic substitution or Buchwald-Hartwig amination to attach the benzimidazole to the piperidine ring .
  • Methanone linkage : Friedel-Crafts acylation or coupling via acyl chlorides to introduce the 3,4-dimethylphenyl group . Critical conditions: Anhydrous solvents (e.g., DMF, THF), controlled temperatures (0–100°C), and catalysts like Pd(PPh₃)₄ for cross-coupling .

Q. Which spectroscopic techniques are essential for structural confirmation and purity assessment?

  • 1H/13C-NMR : Assigns proton and carbon environments (e.g., aromatic protons at δ 7.0–8.5 ppm, piperidine CH₂ at δ 2.5–3.5 ppm) .
  • Mass Spectrometry (MS) : Confirms molecular weight (e.g., ESI-MS m/z 375.2 [M+H]⁺) and fragmentation patterns .
  • HPLC : Quantifies purity (>95% peak area at 254 nm) and monitors reaction progress .

Q. What are the solubility and stability profiles under physiological conditions?

  • Solubility : Low in water; enhanced via salt formation (e.g., hydrochloride salt) or co-solvents (DMSO/PBS mixtures) .
  • Stability : Degrades under strong acidic/basic conditions; stable in neutral buffers at 4°C for 48 hours .

Advanced Research Questions

Q. How can low yields during benzimidazole-piperidine coupling be optimized?

  • Catalyst screening : Test Pd-based catalysts (e.g., Pd(OAc)₂) or ligand systems (XPhos) to improve cross-coupling efficiency .
  • Solvent optimization : Replace polar aprotic solvents (DMF) with toluene or dioxane to reduce side reactions .
  • Temperature gradients : Use microwave-assisted synthesis at 80–120°C for faster kinetics and higher yields (e.g., 78% in vs. 8% in ) .

Q. What strategies resolve contradictions in biological activity data across assay systems?

  • Assay standardization : Use positive controls (e.g., histamine H1/H4 receptor antagonists) to validate receptor binding protocols .
  • Orthogonal assays : Compare in vitro enzyme inhibition (IC₅₀) with cellular viability assays (MTT) to confirm target specificity .
  • Dose-response normalization : Adjust for differences in cell permeability (e.g., via PAMPA assays) .

Q. How can computational modeling predict binding affinity to histamine receptors?

  • Molecular docking : Use AutoDock Vina to simulate interactions with H1 receptor active sites (e.g., key residues: Asp107, Lys191) .
  • MD simulations : Analyze stability of ligand-receptor complexes over 100 ns trajectories (GROMACS/AMBER) .
  • QSAR models : Corrogate substituent effects (e.g., electron-withdrawing groups on benzimidazole enhance affinity) .

Q. What methodological considerations are critical for SAR studies of derivatives?

  • Substituent libraries : Synthesize analogs with varied substituents (e.g., 3,4-dimethylphenyl → fluorophenyl or methoxyphenyl) .
  • Pharmacophore mapping : Identify essential motifs (e.g., benzimidazole for H1 antagonism; piperidine for CNS penetration) .
  • Biological prioritization : Screen derivatives against panels of GPCRs or kinases to assess selectivity .

Q. How can discrepancies between in vitro and in vivo efficacy be addressed?

  • PK/PD modeling : Measure plasma half-life (t₁/₂) and tissue distribution (LC-MS/MS) to optimize dosing regimens .
  • Metabolite profiling : Use hepatocyte incubations to identify active/inactive metabolites .
  • Formulation strategies : Develop nanoemulsions or liposomes to enhance bioavailability .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.